molecular formula C18H17N5O3S B2422677 4-(4-cyano-5-((pyridin-3-ylmethyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 941265-71-0

4-(4-cyano-5-((pyridin-3-ylmethyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2422677
CAS No.: 941265-71-0
M. Wt: 383.43
InChI Key: HPMKWEIZAVGWCZ-UHFFFAOYSA-N
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Description

4-(4-cyano-5-((pyridin-3-ylmethyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H17N5O3S and its molecular weight is 383.43. The purity is usually 95%.
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Scientific Research Applications

Heteroaromatization and Antimicrobial Activity

Researchers have explored the synthesis of novel derivatives containing the dimethylsulfonamide moiety for their potential antimicrobial properties. In one study, compounds derived from a similar core structure demonstrated promising results against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating the compound's utility in developing new antimicrobial agents (Hassan et al., 2009).

Anticancer Activity

Another avenue of research has focused on the synthesis of novel indenopyridine derivatives, including compounds structurally related to 4-(4-cyano-5-((pyridin-3-ylmethyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide, for their anticancer activity. Specifically, these compounds were tested in vitro against the breast cancer cell line MCF7, where certain derivatives showed higher potency than the reference drug, Doxorubicin, highlighting the potential for developing effective anticancer therapies (Ghorab & Al-Said, 2012).

Nonlinear Optical (NLO) Properties and Molecular Docking

The compound has also been subject to studies focusing on its nonlinear optical properties and molecular docking analyses. Research involving water-mediated synthesis of related compounds revealed significant NLO properties and interactions with the colchicine binding site of tubulin, suggesting applications in the inhibition of tubulin polymerization and potential anticancer activity (Jayarajan et al., 2019).

Selective Activity Against Pneumocystis Carinii

Triazenyl-substituted derivatives of pyrimethamine, structurally related to the compound , have shown selective activity against Pneumocystis carinii dihydrofolate reductase. This specificity and potency against the microbial enzyme highlight the compound's potential as a targeted therapeutic agent for infections caused by Pneumocystis carinii (Stevens et al., 1997).

Properties

IUPAC Name

4-[4-cyano-5-(pyridin-3-ylmethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-23(2)27(24,25)15-7-5-14(6-8-15)17-22-16(10-19)18(26-17)21-12-13-4-3-9-20-11-13/h3-9,11,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMKWEIZAVGWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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